5-Fluorouridine 5'-triphosphate

Übersicht

Beschreibung

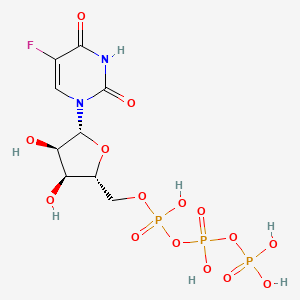

5-Fluorouridine 5’-triphosphate: is a fluorinated pyrimidine nucleotide analog. It is a metabolite of 5-fluorouracil, a widely used chemotherapeutic agent. This compound is known for its role in inhibiting RNA and DNA synthesis, making it a crucial player in cancer treatment. The molecular formula of 5-Fluorouridine 5’-triphosphate is C9H14FN2O15P3.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 5-Fluorouridine 5’-triphosphate is synthesized from 5-fluorouracil through a series of enzymatic reactions. The process involves the conversion of 5-fluorouracil to 5-fluorouridine, which is then phosphorylated to form 5-fluorouridine monophosphate, diphosphate, and finally triphosphate.

Industrial Production Methods: The industrial production of 5-Fluorouridine 5’-triphosphate typically involves the use of recombinant enzymes to catalyze the phosphorylation steps. This method ensures high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Fluorouridine 5’-triphosphate undergoes several types of reactions, including:

Phosphorylation: Conversion from monophosphate to diphosphate and triphosphate.

Incorporation into RNA and DNA: It is incorporated into RNA and DNA, disrupting their normal functions.

Common Reagents and Conditions:

Enzymes: Uridine phosphorylase, uridine kinase, and other kinases are commonly used.

Conditions: These reactions typically occur under physiological conditions (pH 7.4, 37°C).

Major Products:

RNA and DNA Incorporation: The major products are RNA and DNA strands containing 5-fluorouridine, which leads to the inhibition of RNA and DNA synthesis.

Wissenschaftliche Forschungsanwendungen

Cancer Therapy

5-Fluorouridine 5'-triphosphate is predominantly utilized in cancer treatment, particularly for its ability to inhibit nucleic acid synthesis in cancer cells. The following aspects highlight its therapeutic applications:

- Mechanism of Action : As an analog of uridine, 5-FU-TP is incorporated into RNA, leading to the production of "fraudulent" RNA that disrupts normal cellular functions. This incorporation interferes with RNA processing and function, ultimately resulting in cytotoxic effects on tumor cells .

- Combination Therapies : Clinical studies have shown that combining 5-FU-TP with other chemotherapeutic agents enhances its efficacy. For instance, the addition of leucovorin (folinic acid) has been demonstrated to increase the stability of the ternary complex formed between fluorodeoxyuridine monophosphate (FdUMP), thymidylate synthase, and reduced folates, thereby amplifying the antitumor activity against colorectal cancer .

-

Case Studies :

- A study evaluated the effectiveness of 5-FU-TP combined with oxaliplatin in treating metastatic colorectal cancer. Results indicated a significant improvement in patient outcomes compared to monotherapy .

- Another investigation explored the use of 5-FU-TP in conjunction with targeted therapies, revealing enhanced cytotoxicity against resistant cancer cell lines .

Gene Therapy

In gene therapy applications, this compound serves as a critical component due to its ability to modify RNA synthesis:

- Suicide Gene Therapy : The compound can be utilized in suicide gene therapy approaches where it is converted into its active form within target cells. This method allows for localized cytotoxicity while minimizing systemic exposure .

- Delivery Systems : Innovative delivery systems have been developed to enhance the efficacy of gene therapy using 5-FU-TP. For example, a study demonstrated that co-exposure to cytosine deaminase and 5-fluorocytosine led to localized production of 5-FU from administered prodrugs, effectively targeting tumor cells while sparing healthy tissues .

Molecular Biology Research

Beyond therapeutic applications, this compound is employed as a biochemical tool in molecular biology:

- RNA Studies : Researchers utilize 5-FU-TP to investigate RNA dynamics and processing. Its incorporation into RNA allows for the study of RNA stability and function under various conditions .

- Oligonucleotide Conjugates : Recent advancements have focused on conjugating 5-FU-TP with oligonucleotides to improve internalization efficiency and target specificity in cancer cells. These conjugates have shown promise in enhancing therapeutic outcomes by selectively delivering cytotoxic agents to tumor sites .

Data Table: Summary of Applications

Wirkmechanismus

5-Fluorouridine 5’-triphosphate exerts its effects by being incorporated into RNA and DNA, thereby inhibiting their normal functions. It targets uridine phosphorylase and other enzymes involved in nucleotide metabolism . The incorporation of 5-fluorouridine into RNA disrupts RNA processing and function, while its incorporation into DNA inhibits DNA synthesis and repair .

Vergleich Mit ähnlichen Verbindungen

5-Fluorouracil: The parent compound of 5-Fluorouridine 5’-triphosphate, widely used in cancer treatment.

5-Fluorodeoxyuridine: Another fluorinated pyrimidine analog used in cancer therapy.

Flucytosine: A fluorinated cytosine analog used as an antifungal agent.

Uniqueness: 5-Fluorouridine 5’-triphosphate is unique in its ability to be incorporated into both RNA and DNA, leading to the inhibition of both RNA and DNA synthesis. This dual action makes it a potent chemotherapeutic agent .

Biologische Aktivität

5-Fluorouridine 5'-triphosphate (5-FUTP) is a nucleotide analog derived from 5-fluorouridine, widely studied for its biological activity, particularly in the context of cancer therapy and viral infections. This article delves into the mechanisms of action, metabolic pathways, and therapeutic implications of 5-FUTP, supported by relevant research findings and case studies.

5-FUTP is characterized by the substitution of a fluorine atom at the 5-position of uridine. Its molecular formula is with a molecular weight of approximately 502.13 g/mol. It is typically synthesized through phosphorylation of 5-fluorouridine using specific kinases, resulting in its triphosphate form which is biologically active.

The primary mechanism of action for 5-FUTP involves its incorporation into RNA during transcription, leading to the production of faulty RNA molecules that can disrupt normal cellular processes. This incorporation can result in:

- Inhibition of RNA synthesis : By mimicking uridine triphosphate (UTP), 5-FUTP competes with UTP for incorporation into RNA.

- Induction of lethal mutagenesis : The presence of fluorine alters base pairing properties, leading to increased mutation rates in viral RNA, thereby impairing viral replication .

Metabolic Pathways

Research indicates that 5-FUTP is formed from 5-fluorouridine through enzymatic phosphorylation. Studies have shown that upon administration, it can be metabolized to various active forms, including:

- 5-Fluorouridine 5'-monophosphate (5-FUMP)

- 5-Fluorouridine (5-FU)

These metabolites can further inhibit key enzymes involved in nucleotide metabolism, such as thymidylate synthase, contributing to its antitumor activity .

Antitumor Activity

5-FUTP has been extensively studied for its antitumor properties. It has shown efficacy against various cancer types, including colorectal and breast cancers. The following table summarizes key findings from studies assessing its antitumor activity:

In a study involving Ehrlich ascites tumor cells, 5-FUTP demonstrated a significant increase in the incorporation into RNA, correlating with enhanced cytotoxicity against tumor cells .

Viral Inhibition

In addition to its antitumor effects, 5-FUTP exhibits antiviral properties. Research has shown that it can inhibit viral RNA synthesis by inducing lethal mutagenesis. A notable study highlighted its dual inhibitory and mutagenic activity on viral RNA synthesis, suggesting potential applications in treating viral infections .

Case Studies

- Cardiotoxicity Associated with 5-FU : A retrospective analysis reported that patients receiving 5-fluorouracil (a prodrug converted to 5-FUTP) experienced cardiovascular events, emphasizing the need for monitoring cardiac function during treatment .

- Combination Therapies : Clinical trials have explored the combination of 5-FUTP with other chemotherapeutic agents to enhance efficacy while mitigating side effects. For instance, pairing with uridine triacetate showed promise in reducing toxicity while maintaining antitumor effects .

Eigenschaften

IUPAC Name |

[[(2R,3S,4R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14FN2O15P3/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(25-8)2-24-29(20,21)27-30(22,23)26-28(17,18)19/h1,4-6,8,13-14H,2H2,(H,20,21)(H,22,23)(H,11,15,16)(H2,17,18,19)/t4-,5-,6-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AREUQFTVCMGENT-UAKXSSHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14FN2O15P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3828-96-4 | |

| Record name | 5-Fluorouridine 5'-triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003828964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.